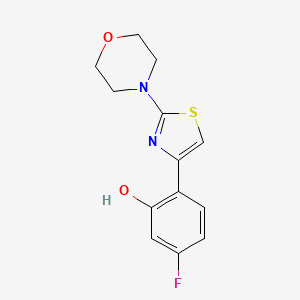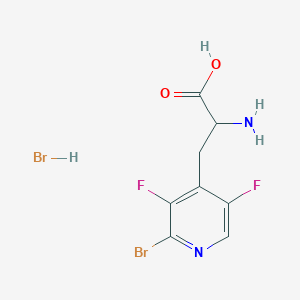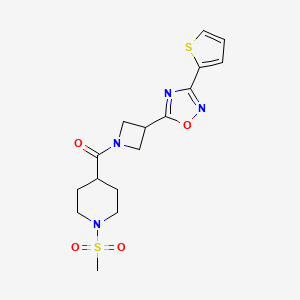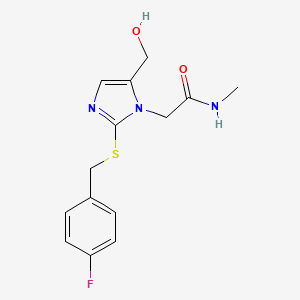
OC1=CC(F)=CC=C1C1=Csc(N2ccocc2)=N1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “OC1=CC(F)=CC=C1C1=Csc(N2ccocc2)=N1” is a chemical compound with the molecular formula C13H13FN2O2S. It has a molecular weight of 280.32 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring (C6H5-) substituted with a fluorine atom and a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) which is further substituted with a morpholine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.32 g/mol . Other computed properties include a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 2, an exact mass of 280.06817700 g/mol, a monoisotopic mass of 280.06817700 g/mol, a topological polar surface area of 73.8 Ų, a heavy atom count of 19, and a complexity of 304 .Scientific Research Applications
Quantum and Semiclassical Methods in Molecular Interactions
- Quantum and Semiclassical Calculations : A study by Gómez et al. (2011) used quantum mechanical methods to examine molecular interactions. While not directly related to the specific compound , this research highlights the advanced methods like close-coupling calculations that could be applied to study its properties.
Coupled Cluster Theory in Chemistry
- Coupled Cluster Theory : Research by Crawford et al. (1997) and Musiał & Bartlett (2003) demonstrates the use of coupled cluster theory in understanding molecular structures and electron affinities, which can be essential for analyzing the compound's behavior.
Liquid Alloy Analysis
- Liquid Alloy Structure : The study by Hoshino & Young (1990) looked at concentration fluctuations in liquid alloys. This research can provide insights into how compounds like "OC1=CC(F)=CC=C1C1=Csc(N2ccocc2)=N1" may interact in liquid states, particularly in alloy form.
Chromatography and Separation Techniques
- Countercurrent Chromatography : Pauli et al. (2008) and Friesen et al. (2015) have explored countercurrent chromatography techniques (Pauli et al., 2008), (Friesen et al., 2015). These methods are crucial in the separation and purification of complex compounds and could be applicable for the compound .
Application in Cancer Research
- Cancer Stem Cells : Research on cancer stem cells (CSCs) by Du et al. (2016) and Gov (2020) explores the role of specific enzymes in cancer cell maintenance. This could be relevant if "this compound" has potential applications in cancer treatment or research.
Additional Considerations
- Graphing Skills in Chemistry Learning : Dori & Sasson (2008) investigated the impact of computerized labs on students' understanding and graphing skills in chemistry (Dori & Sasson, 2008). This is relevant for educational applications of complex compounds like "this compound".
Properties
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-9-1-2-10(12(17)7-9)11-8-19-13(15-11)16-3-5-18-6-4-16/h1-2,7-8,17H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWODNAIFWMCQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)
![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)


![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2362524.png)


![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2362528.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2362529.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
